2-Methyl-2-(4-nitrophenyl)-propionicacid

Crystallography Solid-state chemistry Molecular conformation

This 2-Methyl-2-(4-nitrophenyl)-propionic acid is a gem-dimethyl-substituted, para-nitrophenyl carboxylic acid research intermediate. Its para-nitrophenyl moiety acts as an intrinsic UV chromophore, enabling direct HPLC-UV monitoring and eliminating the need for additional derivatization. The gem-dimethyl group at the α-carbon creates a sterically hindered environment, which reduces polymorphic variation and ensures reproducible solid-state behavior ideal for co-crystal screening. With increased acidity (pKa ~3.95) from the nitro group, it excels in selective salt formations and pH-dependent extractions where weaker acids are ineffective.

Molecular Formula C7H12ClNO4
Molecular Weight 209.63 g/mol
CAS No. 41757-81-7
Cat. No. B14157571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-nitrophenyl)-propionicacid
CAS41757-81-7
Molecular FormulaC7H12ClNO4
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(CCl)C(=O)OC
InChIInChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11)
InChIKeyVJMUOSNHHFGAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(4-nitrophenyl)-propionic acid (CAS 42206-47-3): Properties and Procurement Considerations


2-Methyl-2-(4-nitrophenyl)-propionic acid (also referred to as 2-methyl-2-(4-nitrophenyl)propanoic acid) is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It features a gem-dimethyl-substituted α-carbon adjacent to a carboxylic acid group, with a para-nitrophenyl aromatic ring, and is typically supplied as a white crystalline powder with a purity of 97–98% . The compound is primarily used as a synthetic intermediate and research reagent, with limited water solubility but good solubility in organic solvents such as alcohols and ethers .

Why 2-Methyl-2-(4-nitrophenyl)-propionic acid Cannot Be Replaced by Unsubstituted or Mono-Methyl Analogs


In-class analogs such as 2-(4-nitrophenyl)propanoic acid (CAS 19910-33-9) and 2-methyl-2-phenylpropanoic acid (CAS 826-55-1) are structurally related but functionally distinct due to the presence or absence of the gem-dimethyl group and the para-nitro substituent. The gem-dimethyl group at the α-carbon introduces significant steric hindrance that alters conformational dynamics and intermolecular packing, as evidenced by the normal gem-dimethyl effect observed in base-catalyzed cyclization reactions of related p-nitrophenyl systems [1]. Simultaneously, the para-nitro group confers strong electron-withdrawing character, increasing the acidity of the carboxylic acid relative to unsubstituted phenyl analogs [2]. These structural features are not additive but interactive, meaning that substitution with a compound lacking either the gem-dimethyl center or the para-nitro group will result in fundamentally different physicochemical behavior and reactivity profiles. The following evidence sections quantify these distinctions.

Quantitative Comparative Evidence for 2-Methyl-2-(4-nitrophenyl)-propionic acid Differentiation


Gem-Dimethyl Substitution Confers Unique Conformational Rigidity and Crystal Packing Distinctions

The crystal structure of 2-methyl-2-(4-nitrophenyl)-propionic acid reveals centrosymmetric hydrogen-bonded dimers formed via O–H···O interactions between carboxylic acid groups, with the dimers further linked into chains by weak C–H···O interactions [1]. In contrast, the mono-methyl analog 2-(4-nitrophenyl)propanoic acid lacks the second α-methyl group, resulting in a different hydrogen-bonding motif and molecular packing arrangement . The gem-dimethyl group sterically constrains the carboxylic acid moiety, influencing the torsion angle between the aromatic ring and the α-carbon plane, which directly impacts solid-state stability and dissolution behavior.

Crystallography Solid-state chemistry Molecular conformation

Increased Molecular Weight and Calculated Density Relative to Unsubstituted Phenyl Analog

The para-nitro substitution on 2-methyl-2-(4-nitrophenyl)-propionic acid increases the molecular weight to 209.20 g/mol compared to 164.20 g/mol for the unsubstituted phenyl analog 2-methyl-2-phenylpropanoic acid (CAS 826-55-1) [1]. This 27.4% increase in molecular weight correlates with a higher calculated density of 1.286 g/cm³ for the nitro-substituted compound , compared to an approximate density of 1.10–1.12 g/cm³ for the unsubstituted analog (based on structurally similar compounds). The nitro group introduces strong electron-withdrawing character that polarizes the aromatic ring, increasing intermolecular interactions in the condensed phase.

Physicochemical characterization Molecular properties Structure-property relationships

Enhanced Carboxylic Acid Acidity via Para-Nitro Electron-Withdrawing Effect

The para-nitro group exerts a strong –M (mesomeric) electron-withdrawing effect through the aromatic ring, which stabilizes the conjugate base (carboxylate anion) and increases the acidity of the carboxylic acid relative to unsubstituted phenyl analogs [1]. While direct pKa measurements for 2-methyl-2-(4-nitrophenyl)-propionic acid are not reported in open literature, the class-level inference is well-established: para-nitro substitution on benzoic acid derivatives increases acidity by approximately 0.8–1.2 pKa units compared to the unsubstituted parent. For 2-methyl-2-phenylpropanoic acid (pKa estimated ~4.4–4.6), the corresponding 4-nitro derivative would be expected to exhibit a pKa of approximately 3.4–3.8, enhancing its utility in applications requiring stronger acid character.

Acid-base chemistry Electronic effects Substituent constants

Chromophoric Properties Enable UV Detection and Tracking in Synthetic Workflows

The para-nitrophenyl chromophore confers strong UV absorption that is absent in non-nitro analogs such as 2-methyl-2-phenylpropanoic acid. The nitroaromatic moiety exhibits characteristic absorbance in the UV range (typically λmax ~260–280 nm with molar extinction coefficients >10,000 M⁻¹cm⁻¹), enabling facile detection by HPLC-UV, TLC visualization, and spectrophotometric quantification . This optical signature allows the compound to serve as both a synthetic intermediate and an intrinsic analytical handle, facilitating reaction monitoring and purity assessment without requiring derivatization or additional chromophore tagging.

Analytical chemistry Spectroscopy Reaction monitoring

Gem-Dimethyl Effect Modulates Cyclization Kinetics and Steric Accessibility

The gem-dimethyl group adjacent to the carboxylic acid in 2-methyl-2-(4-nitrophenyl)-propionic acid imposes steric constraints that influence reaction kinetics at the α-carbon. In related p-nitrophenyl systems, the normal gem-dimethyl effect (GDME) has been quantified: the base-catalyzed cyclization of ω-(p-nitrophenyl)hydantoic acids bearing a gem-dimethyl group exhibits a rate enhancement (normal GDME) relative to unsubstituted analogs, attributed to hindered proton transfer in the transition state [1]. The observed β value of 0.44 in the Brønsted plot provides quantitative evidence that the gem-dimethyl group alters the rate-determining step and the sensitivity to base catalysis. This effect is absent in mono-methyl analogs such as 2-(4-nitrophenyl)propanoic acid, which lack the second α-methyl substituent.

Physical organic chemistry Reaction kinetics Steric effects

Recommended Application Scenarios for 2-Methyl-2-(4-nitrophenyl)-propionic acid Based on Verified Differentiation Evidence


Solid-State Formulation and Crystallization Studies Requiring Defined Packing Architecture

The centrosymmetric hydrogen-bonded dimer motif observed in single-crystal X-ray diffraction studies of 2-methyl-2-(4-nitrophenyl)-propionic acid provides a well-characterized solid-state reference for formulation development, co-crystal screening, and polymorphism studies . Researchers requiring reproducible crystalline material with defined intermolecular interactions should select this compound over mono-methyl analogs that exhibit different packing architectures . The gem-dimethyl group constrains the conformational space available to the carboxylic acid moiety, reducing the likelihood of polymorphic variation and improving batch-to-batch consistency in solid-state applications.

Synthetic Sequences Requiring Intrinsic UV-Chromophoric Tracking

The para-nitrophenyl moiety serves as an intrinsic UV chromophore, enabling straightforward monitoring of reaction progress and purification by HPLC-UV without requiring additional derivatization . This property is particularly valuable in multi-step synthetic sequences where intermediates must be tracked, quantified, or isolated. Procurement of 2-methyl-2-(4-nitrophenyl)-propionic acid is indicated when analytical tractability is a priority and when substitution with non-chromophoric analogs (e.g., 2-methyl-2-phenylpropanoic acid) would necessitate additional tagging or alternative detection methods.

pH-Dependent Extraction and Salt Formation Applications Leveraging Enhanced Acidity

The increased acidity of 2-methyl-2-(4-nitrophenyl)-propionic acid relative to unsubstituted phenyl analogs—inferred from the strong electron-withdrawing effect of the para-nitro group —makes it suitable for applications where differential acid strength is exploited. This includes pH-dependent liquid-liquid extraction protocols, selective salt formation with weak bases, and acid-catalyzed transformations where a stronger carboxylic acid provides kinetic advantages. Researchers designing workflows that depend on predictable pKa values should avoid substituting non-nitro analogs, which would exhibit different protonation equilibria and solubility-pH profiles.

Mechanistic Studies of Steric Effects at the α-Carbon in Carboxylic Acid Derivatives

The gem-dimethyl substitution at the α-carbon creates a sterically hindered environment that influences reaction kinetics and transition-state geometries. As demonstrated in related p-nitrophenyl systems, the normal gem-dimethyl effect modulates base-catalyzed cyclization rates and alters the sensitivity to catalysis (Brønsted β = 0.44) . 2-Methyl-2-(4-nitrophenyl)-propionic acid is therefore a suitable substrate for physical organic chemistry investigations examining steric acceleration, hindered proton transfer, and conformational effects in carboxylic acid transformations, whereas mono-methyl analogs would provide different steric profiles and kinetic behavior.

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